N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide
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Overview
Description
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide is a synthetic organic compound with the molecular formula C11H17NO3S2 and a molecular weight of 275.38 g/mol This compound features a cyclopropanesulfonamide group attached to a thiophene ring, which is further substituted with a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps:
Formation of the Thiophene Derivative: The initial step involves the synthesis of the thiophene derivative. This can be achieved through the reaction of 2-bromoethyl thiophene with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Cyclopropanesulfonamide Formation: The next step involves the formation of the cyclopropanesulfonamide moiety. This can be done by reacting cyclopropanesulfonyl chloride with the thiophene derivative in the presence of a base such as triethylamine.
Coupling Reaction: Finally, the thiophene derivative is coupled with the cyclopropanesulfonamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different derivatives. For example, the sulfonamide group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The thiophene ring can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common reactions that can be performed on the thiophene ring.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 (Sodium borohydride), or catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyethyl and sulfonamide groups play crucial roles in these interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanecarboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanecarboxylate: Similar structure but with a carboxylate group.
Uniqueness
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group enhances the compound’s solubility and stability, making it more suitable for certain applications compared to its carboxamide and carboxylate analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S2/c1-8(13)11-5-2-9(16-11)6-7-12-17(14,15)10-3-4-10/h2,5,8,10,12-13H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCKRVSALKJXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNS(=O)(=O)C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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